(E)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes looking at reaction mechanisms, rates, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Synthesis and Building Blocks
- The compound is relevant in the synthesis of diverse chemical structures. For example, the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for synthesizing hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which are useful building blocks for β-peptides (Masesane & Steel, 2004).
Chemical Reactions and Transformations
- The compound undergoes various chemical reactions, such as intramolecular cyclization. For example, Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates can undergo intramolecular cyclization to form dihydrothiopyrano derivatives (Pevzner, 2021).
- N-(2-Acylaryl)benzamides and analogous compounds undergo Camps cyclization to yield quinolin-4(1H)-ones (Mochalov et al., 2016).
Optical and Electronic Applications
- Thiophene dyes, including derivatives of the compound, are designed for enhanced nonlinear optical limiting, beneficial in photonic or optoelectronic devices (Anandan et al., 2018).
Medical and Pharmaceutical Research
- A related chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been found to suppress the enzymatic activities of SARS coronavirus helicase, indicating potential therapeutic applications (Lee et al., 2017).
Solar Energy Applications
- Phenothiazine derivatives with furan as a conjugated linker, similar in structure to the compound , have shown improvement in solar energy-to-electricity conversion efficiency in dye-sensitized solar cells (Kim et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-3-thiophen-3-yl-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(4-3-15-7-11-22-14-15)19(12-16-6-9-21-13-16)8-5-17-2-1-10-23-17/h1-4,6-7,9-11,13-14H,5,8,12H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERRQJBJEVJKOW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C=CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)/C=C/C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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